Quinoline-8-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUYCIJACTHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171975 | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18704-37-5 | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18704-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-QUINOLINESULFONYL CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91506 | |
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| Record name | 8-Quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-8-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 8-CHLOROSULFONYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZIK3TJS9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Quinoline 8 Sulfonyl Chloride
Classical Synthetic Routes
The traditional methods for synthesizing quinoline-8-sulfonyl chloride often involve strong acids and chlorinating agents, which have been well-established in the chemical literature.
Reaction of Quinoline (B57606) with Chlorosulfonic Acid and Thionyl Chloride
A prominent classical method involves the direct reaction of quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride. google.com In this procedure, quinoline is first sulfonated by reacting it with an excess of chlorosulfonic acid. google.compageplace.de This initial reaction is typically conducted at elevated temperatures, ranging from 100 to 160°C, to ensure the substantial conversion of quinoline. google.com The resulting product is a mixture of the desired quinoline-8-sulfonic acid and its corresponding chlorosulfonated derivative. google.com
To convert the sulfonic acid intermediate entirely to the sulfonyl chloride, thionyl chloride is subsequently added to the reaction mixture. google.com This step is often carried out at a temperature of 50°C or higher. google.com The use of thionyl chloride in this two-step approach allows for a more controlled reaction and can lead to high-purity this compound. google.com A Japanese patent describes a method where reacting quinoline with 5 to 8 molar equivalents of chlorosulfonic acid, followed by 1 to 10 molar equivalents of thionyl chloride, produces a high-purity product. google.com The final product is typically isolated by pouring the reaction mixture into ice water, which precipitates the sulfonyl chloride. google.com
Reaction of Quinoline with Fuming Sulfuric Acid and Phosphorus Pentachloride
Another established route to this compound begins with the sulfonation of quinoline using fuming sulfuric acid. google.comheteroletters.orguop.edu.pk This reaction primarily yields quinoline-8-sulfonic acid along with the quinoline-5-sulfonic acid isomer. uop.edu.pk The sulfonation is carried out by heating a mixture of quinoline and fuming sulfuric acid. heteroletters.org
Following the sulfonation, the resulting quinoline-8-sulfonic acid is isolated and then treated with a strong chlorinating agent, phosphorus pentachloride (PCl₅), to convert the sulfonic acid group into the desired sulfonyl chloride. google.comheteroletters.org While effective, this method has notable drawbacks, including the need to isolate the sulfonic acid intermediate, which adds complexity and time to the process. google.com Furthermore, the use of phosphorus pentachloride is a significant concern due to its high toxicity and reactivity. google.com
Table 1: Comparison of Classical Synthetic Routes
| Feature | Reaction with Chlorosulfonic Acid/Thionyl Chloride | Reaction with Fuming Sulfuric Acid/Phosphorus Pentachloride |
|---|---|---|
| Starting Material | Quinoline | Quinoline |
| Reagents | Chlorosulfonic Acid, Thionyl Chloride | Fuming Sulfuric Acid, Phosphorus Pentachloride |
| Key Intermediate | Quinoline-8-sulfonic acid (in situ) | Isolated Quinoline-8-sulfonic acid |
| Advantages | One-pot potential, high purity | Established, well-documented |
| Disadvantages | Requires careful temperature control | Requires isolation of intermediate, use of highly toxic PCl₅ |
Synthesis via 8-Aminoquinoline (B160924) and Chlorosulfonic Acid with Subsequent Oxidation
An alternative classical approach utilizes 8-aminoquinoline as the starting material. This method involves the reaction of 8-aminoquinoline with a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, in a solvent like pyridine (B92270) to form a sulfonamide. scielo.br This is followed by a series of steps including diazotization and subsequent reactions to introduce the sulfonyl chloride group at the 8-position.
Contemporary and Optimized Synthetic Strategies
Modern synthetic chemistry aims to develop more efficient, safer, and environmentally benign processes. Research into the synthesis of this compound has led to the exploration of new reagents and catalytic systems.
Utilization of Bis(trichloromethyl) Carbonate as a Chlorinating Agent
A more contemporary approach to converting sulfonic acids to sulfonyl chlorides involves the use of bis(trichloromethyl) carbonate, also known as triphosgene. google.comresearchgate.netwikipedia.org This solid, stable reagent serves as a safer alternative to gaseous phosgene. wikipedia.org The reaction typically involves treating the corresponding arenesulfonic acid with bis(trichloromethyl) carbonate in the presence of a base. google.com
For the synthesis of this compound, quinoline-8-sulfonic acid would be the starting material. The reaction with bis(trichloromethyl) carbonate can be performed under mild conditions, often at or below room temperature (25°C), which is a significant advantage over classical methods that require high temperatures. google.com The process can be catalyzed by a catalytic amount of an organic base, such as triethylamine (B128534). google.com This method avoids the use of harsh reagents like phosphorus pentachloride and can offer high yields and cleaner reaction profiles. google.comresearchgate.net
Catalytic Cyclization Approaches for Precursors
Modern synthetic strategies also focus on the efficient construction of the quinoline ring system itself, with the potential for subsequent functionalization to the sulfonyl chloride. Catalytic cyclization reactions offer a powerful tool for assembling quinoline precursors. mdpi.comresearchgate.net For instance, transition-metal catalysts, such as those based on palladium, copper, or rhodium, can facilitate the cyclization of appropriately substituted anilines and alkynes or other suitable starting materials to form the quinoline scaffold. mdpi.com
One such strategy involves the palladium-catalyzed oxidative cyclization of an aryl allyl alcohol and an aniline (B41778) derivative. mdpi.com Another approach is the copper-catalyzed cyclization of 2-aminoaryl alcohols with ketones. researchgate.net These methods often proceed under mild conditions and with high efficiency. Once the quinoline precursor is synthesized, it can then be subjected to a sulfonation and chlorination sequence, potentially using the optimized methods described above, to yield the final this compound. The advantage of this approach lies in the ability to create diverse and highly functionalized quinoline precursors that can be converted to a variety of sulfonyl chloride derivatives.
Industrial Production Considerations for High-Purity this compound
The industrial-scale production of high-purity this compound, a crucial raw material for pharmaceuticals, necessitates a process that is both safe and economically advantageous. google.com A common method involves a two-step reaction starting with quinoline. google.com
Initially, quinoline is reacted with chlorosulfonic acid. google.com The reaction is allowed to proceed until the initial quinoline is substantially consumed, resulting in a mixture of quinoline sulfonate and quinoline chlorosulfonate. google.com For optimal results in an industrial setting, the molar ratio of chlorosulfonic acid to quinoline is typically maintained between 4 to 10, with a more preferred range of 5 to 8. google.com Using less than 4 moles of chlorosulfonic acid can lead to a decreased product yield, while exceeding 10 moles is not economically viable for large-scale production. google.com
In the second stage, this intermediate mixture is reacted with thionyl chloride. google.com This step can be performed with or without the presence of dimethylformamide. google.com To enhance the purity of the final product, it is recommended to carry out the reactions under an inert gas atmosphere, such as nitrogen. google.com
Purification of the final product is achieved by introducing the reaction mixture into a solvent in which this compound is poorly soluble, such as ice water. google.com This causes the high-purity this compound to precipitate as a solid. google.com The solid can then be isolated through filtration. google.com This process yields a product with a purity often exceeding 98%. ruifuchem.com The resulting this compound can be used directly or may undergo further purification steps like recrystallization if needed for specific pharmaceutical applications. google.com
Table 1: Industrial Production Parameters
| Parameter | Value/Condition | Rationale | Source |
|---|---|---|---|
| Starting Material | Quinoline | Base molecule for synthesis. | google.com |
| Reagents | 1. Chlorosulfonic Acid2. Thionyl Chloride | Used for sulfonyl chlorination. | google.com |
| Molar Ratio (Chlorosulfonic Acid:Quinoline) | 5:1 to 8:1 | Optimal range for yield and productivity. | google.com |
| Atmosphere | Inert gas (e.g., Nitrogen) | Improves purity of the final product. | google.com |
| Purification Method | Precipitation in ice water followed by filtration | Isolates the product as a solid. | google.com |
Synthesis of Substituted Quinoline-8-sulfonyl Chlorides
The synthesis of quinoline-8-sulfonyl chlorides bearing additional substituents on the quinoline ring can be achieved through various methods, often by starting with an already substituted quinoline.
One direct approach involves the reaction of a substituted quinoline with chlorosulfonic acid. For example, 8-hydroxyquinoline-5-sulfonyl chloride is synthesized by the dropwise addition of chlorosulfonic acid to 8-hydroxyquinoline (B1678124) in an ice bath, followed by stirring at room temperature. nih.gov Similarly, 8-methoxyquinoline (B1362559) can be sulfonated to yield 8-methoxyquinoline-5-sulfonyl chloride. nih.gov
Another synthetic route begins with haloquinolines (e.g., bromoquinolines). researchgate.net This multi-step process involves:
Reaction with sodium methanethiolate (B1210775) to substitute the halogen with a methylthio group (S-methyl analog). researchgate.net
Oxidation of the methylthioazine intermediate to a diazinyl disulfide. researchgate.net
Oxidative chlorination of the disulfide, often in concentrated hydrochloric acid, to yield the final azinesulfonyl chloride (substituted quinoline sulfonyl chloride). researchgate.net
These methods allow for the creation of a variety of substituted quinoline sulfonyl chlorides, which serve as precursors for numerous derivatives.
Table 2: Examples of Substituted Quinoline Sulfonyl Chlorides
| Compound Name | Starting Material | Method Highlights | Source |
|---|---|---|---|
| 8-Hydroxyquinoline-5-sulfonyl chloride | 8-Hydroxyquinoline | Direct reaction with chlorosulfonic acid. | nih.gov |
| 8-Methoxyquinoline-5-sulfonyl chloride | 8-Methoxyquinoline | Sulfonation of the methoxy (B1213986) derivative. | nih.gov |
| 3-Methyl-8-quinolinesulfonyl chloride | Not specified | Commercially available substituted version. | chemvonbiotech.com |
| Various Azinesulfonyl Chlorides | Haloquinolines | Multi-step synthesis via S-methyl and disulfide intermediates. | researchgate.net |
Chemical Reactivity and Derivatization of Quinoline 8 Sulfonyl Chloride
Formation of Sulfonamide Derivatives
The most common reaction of quinoline-8-sulfonyl chloride is its condensation with amines to form sulfonamides. This reaction is a cornerstone for creating diverse molecular libraries.
Reaction with Primary and Substituted Amines
This compound reacts with primary and substituted amines to yield the corresponding N-substituted quinoline-8-sulfonamides. researchgate.netheteroletters.orgpharmascholars.com The reaction is typically carried out under anhydrous conditions, often in a suitable solvent like anhydrous acetonitrile (B52724) or dioxane, and may employ a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the hydrogen chloride byproduct. heteroletters.orgnih.govekb.eg The reaction conditions can be mild, often proceeding at room temperature. nih.gov
For instance, the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with various amines containing an acetylene (B1199291) moiety has been performed in anhydrous acetonitrile at room temperature. nih.gov Similarly, 8-methoxyquinoline-5-sulfonyl chloride reacts with acetylenamine derivatives in anhydrous acetonitrile with triethylamine as a hydrogen chloride acceptor. nih.gov Microwave irradiation in the presence of a Mg(OTf)2.SiO2 heterogeneous catalyst has also been employed for the efficient synthesis of quinoline (B57606) sulfonamides from this compound and various amines. heteroletters.org
A variety of amines can be used in this reaction, including simple alkyl and aryl amines, as well as more complex structures incorporating other functional groups. researchgate.netpharmascholars.com For example, reactions with propargylamine (B41283) and methylpropargylamine have been used to introduce alkyne functionalities for further derivatization. nih.gov
Table 1: Examples of Reaction Conditions for Sulfonamide Formation
| Amine | Solvent | Catalyst/Base | Temperature | Reference |
| Primary and Substituted Amines | Dichloroethane | Mg(OTf)2.SiO2 | 45°C (Microwave) | heteroletters.org |
| Acetylenic Amines | Anhydrous Acetonitrile | Triethylamine | Room Temperature | nih.gov |
| Propargylamine/Methylpropargylamine | Not Specified | Not Specified | Not Specified | nih.gov |
| Aniline (B41778)/Benzylamine/Amines | Not Specified | Mg(OTf)2.SiO2 | Microwave | heteroletters.org |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for Derivatization
The sulfonamide derivatives of this compound, particularly those containing terminal alkyne functionalities, are valuable precursors for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach allows for the efficient synthesis of 1,2,3-triazole-containing compounds. nih.gov
The reaction involves the coupling of an alkyne-functionalized quinoline-8-sulfonamide (B86410) with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.govacs.org The copper(I) catalyst can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. nih.govnih.gov The 1,2,3-triazole ring acts as a stable linker and can be a bioisostere for an amide bond, potentially leading to improved biological activity. nih.gov This method has been successfully used to synthesize a series of 8-quinolinesulfonamido-1,2,3-triazoles. nih.gov However, it has been noted that the chelating properties of the 8-hydroxyquinoline (B1678124) system can sometimes interfere with the copper catalyst, rendering it ineffective. nih.gov
Synthesis of Quinoline-8-sulfonyl Hydrazides
This compound reacts with hydrazine (B178648) and its derivatives, such as phenylhydrazine, to form the corresponding quinoline-8-sulfonyl hydrazides. researchgate.net This reaction is a standard method for introducing a hydrazide functional group, which can serve as a precursor for further chemical transformations. For example, quinoline-8-sulfonyl hydrazide can be condensed with carbonyl compounds to form sulfonohydrazones. researchgate.net
Synthesis of Quinoline-8-sulfonyl Azides
The reaction of this compound with sodium azide leads to the formation of quinoline-8-sulfonyl azide. researchgate.net This sulfonyl azide is a versatile intermediate that can undergo various reactions, including cycloadditions and reactions with phosphines. researchgate.net It is noteworthy that quinoline-8-sulfonyl azide is reported to be a rather inert compound. researchgate.net
Nucleophilic Substitution Reactions Involving the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in quinoline-8-sulfonamide derivatives can act as a nucleophile. This allows for further functionalization through reactions with various electrophiles, leading to the formation of a diverse range of substituted products.
Electrophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring system itself can undergo electrophilic aromatic substitution reactions. These reactions allow for the introduction of various substituents onto the aromatic core, which can modulate the electronic and steric properties of the molecule. Electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8. uop.edu.pkorientjchem.org For instance, quinoline can be sulfonated with fuming sulfuric acid to yield a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk Nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid also yields a mixture of the 5- and 8-nitroquinolines. uop.edu.pk
The presence of the sulfonyl chloride or a sulfonamide group at the 8-position can influence the regioselectivity of subsequent electrophilic substitution reactions. The sulfonyl group is deactivating and meta-directing, which would influence the position of any further substitution on the benzene (B151609) ring portion of the quinoline system.
Oxidative Chlorination of Quinolinethiols and Disulfides to Sulfonyl Chlorides
The synthesis of this compound can be effectively achieved through the oxidative chlorination of the corresponding sulfur-containing precursors, namely 8-quinolinethiol and 8,8'-diquinolinyl disulfide. This method represents a crucial pathway for converting sulfur-based functional groups into the more reactive sulfonyl chloride moiety. The reaction typically involves a strong oxidizing agent in the presence of a chloride source.
Research has demonstrated that various quinolinesulfonyl chlorides can be prepared by the oxidative chlorination of the respective diquinolinyl disulfides in concentrated hydrochloric acid. researchgate.netresearchgate.net This transformation can also be accomplished by treating the corresponding quinolinethiols with chlorine gas in a concentrated hydrochloric acid solution. researchgate.netresearchgate.net
The oxidative chlorination process is not limited to a single set of reagents. For instance, the conversion of quinolinethiolates or diquinolinyl disulfides to their corresponding sulfonyl chlorides has been successfully carried out using agents like sodium hypochlorite (B82951) in concentrated hydrochloric acid or gaseous chlorine in aqueous acetic acid. clockss.org The choice of reagent and reaction conditions can be tailored to the specific quinoline derivative being synthesized. For example, the generation of 8-quinolinesulfenyl chloride from di(8-quinolinyl) disulfide has been accomplished using sulfuryl chloride. researchgate.net
The starting materials for these reactions, quinolinethiols and their corresponding disulfides, can be prepared through various synthetic routes. 8-Quinolinethiol, for example, can be synthesized and is often stored as its more stable disulfide form. oup.com The oxidation of 8-quinolinethiol to 8,8'-diquinolinyl disulfide can occur simply by dissolving the thiol in dimethyl sulfoxide (B87167) in the presence of air. researchgate.net
The following table summarizes findings from various studies on the oxidative chlorination of quinoline-based thiols and disulfides.
| Starting Material | Oxidizing/Chlorinating Agent(s) | Solvent/Medium | Product | Reference(s) |
| Quinolinethiols | Chlorine gas | Concentrated Hydrochloric Acid | Quinolinesulfonyl chloride | researchgate.netresearchgate.net |
| Diquinolinyl disulfides | Not specified | Concentrated Hydrochloric Acid | Quinolinesulfonyl chloride | researchgate.netresearchgate.net |
| Di(8-quinolinyl) disulfide | Sulfuryl chloride | Not specified | 8-Quinolinesulfenyl chloride | researchgate.net |
| Quolinethiolate or Diquinolinyl disulfide | Sodium hypochlorite or Gaseous chlorine | Conc. HCl or 80% Acetic Acid | Quinolinesulfonyl chloride | clockss.org |
Applications in Medicinal Chemistry and Bioactive Compound Development
Quinoline-8-sulfonyl Chloride as a Fundamental Building Block for Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of a wide array of bioactive molecules. Its quinoline (B57606) core is a recognized pharmacophore present in numerous drugs, while the sulfonyl chloride group provides a reactive site for the attachment of various functional groups, leading to the creation of novel derivatives with diverse pharmacological activities. nih.govrsc.org The versatility of this compound allows for its use in creating derivatives targeting a range of biological processes.
The synthesis of these derivatives often involves the reaction of this compound with compounds containing free amino, imino, hydrazino, or hydroxyl groups. nih.gov This straightforward synthetic accessibility has made it a popular scaffold in medicinal chemistry for the development of compounds with potential therapeutic applications. nih.govrsc.org
Derivatization for Enzyme Inhibition
Carbonic Anhydrase Inhibition
Derivatives of this compound have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes crucial for various physiological processes. nih.govtandfonline.com Inhibition of specific CA isozymes, such as CA I, II, and IV, is a therapeutic strategy for conditions like glaucoma. nih.govnih.gov
By reacting this compound with various aromatic and heterocyclic sulfonamides, researchers have synthesized water-soluble derivatives that act as potent CA inhibitors. nih.gov Notably, the 8-quinoline-sulfonyl moiety itself has been shown to be a key determinant of water solubility and topical activity in antiglaucoma agents, sometimes being more critical than the primary sulfonamide-binding ring system. nih.gov For instance, attaching the 8-quinoline-sulfonyl group to a known CA inhibitor, dorzolamide, resulted in a new compound with high water solubility and strong CA II inhibitory activity. nih.gov
| Compound/Derivative Type | Target Isozymes | Key Findings |
| Aromatic/heterocyclic sulfonamides with 8-quinoline-sulfonyl moiety | CA I, CA II, CA IV | Water-soluble derivatives with significant inhibitory activity. nih.govnih.gov |
| Dorzolamide derivative with 8-quinoline-sulfonyl moiety | CA II | Highly water-soluble and a strong inhibitor. nih.gov |
Cholinesterase and Monoamine Oxidase Inhibition
In the context of neurodegenerative diseases like Alzheimer's disease, the dual inhibition of cholinesterases (ChE) and monoamine oxidases (MAO) is a promising therapeutic approach. nih.govresearchgate.net A series of novel quinoline-sulfonamides derived from this compound have been designed and synthesized to target both MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govrsc.org
In vitro studies have shown that several of these derivatives exhibit potent inhibitory activity against these enzymes. nih.gov For example, compounds designated as a5, a12, a11, and a6 were identified as some of the most potent inhibitors against specific enzymes in the series. nih.gov Kinetic studies have further revealed that these compounds act as competitive inhibitors. rsc.org Molecular docking studies suggest that the interactions between these quinoline-sulfonamide derivatives and the active sites of the enzymes are primarily driven by hydrophobic and van der Waals forces, as well as hydrogen bonding with key amino acid residues. nih.gov
| Derivative | Target Enzymes | IC50 Values (µM) |
| a5 | MAO-A, MAO-B, AChE, BChE | Not explicitly stated in the provided text |
| a6 | MAO-A, MAO-B, AChE, BChE | Not explicitly stated in the provided text |
| a11 | MAO-A, MAO-B, AChE, BChE | Not explicitly stated in the provided text |
| a12 | MAO-A, MAO-B, AChE, BChE | Not explicitly stated in the provided text |
Pyruvate (B1213749) Kinase M2 (PKM2) Modulation in Cancer Metabolism
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that plays a critical role in cancer cell metabolism and proliferation, making it an attractive therapeutic target. researchgate.netnih.gov Quinoline-8-sulfonamide (B86410) derivatives have emerged as potent modulators of PKM2. researchgate.net These compounds can influence the metabolic state of cancer cells by shifting PKM2 between its active and inactive forms.
A series of 8-quinolinesulfonamide derivatives were designed and synthesized, with in silico studies identifying compound 9a as a potent modulator of PKM2. nih.govnih.gov In vitro experiments confirmed that compound 9a could reduce intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and alterations in the cell cycle. researchgate.netnih.gov A significant finding is that these derivatives can exhibit selective cytotoxicity towards cancer cells over normal cells. nih.govnih.gov
| Derivative | Target Cancer Cell Line | Effect |
| 9a | A549 (Lung Cancer) | Reduced intracellular pyruvate levels, decreased cell viability, altered cell cycle. researchgate.netnih.gov |
Exploration of Antimicrobial Activities of Derivatives
The quinoline scaffold is a well-known feature in many antibacterial agents. rsc.org Derivatives synthesized from this compound have been investigated for their potential antimicrobial properties. nih.govresearchgate.net One approach involves creating hybrid molecules by linking the quinoline core with other pharmacophores known for antimicrobial activity, such as thiosemicarbazide. nih.gov
A series of quinoline-thiosemicarbazide hybrid derivatives were synthesized by first reacting this compound with hydrazine (B178648) hydrate (B1144303) to form quinoline-8-sulfonohydrazide, which was then reacted with various isothiocyanates. nih.gov These compounds were evaluated against Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. nih.govresearchgate.net While some derivatives showed limited activity, others, particularly metal complexes of quinoline-sulfonamides, displayed promising results. nih.govresearchgate.net For example, a cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide exhibited excellent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. researchgate.net
Investigation of Antiviral Activities of Derivatives
The quinoline nucleus is present in several compounds with known antiviral activity. nih.govresearchgate.net Consequently, derivatives of this compound are being explored for their potential as antiviral agents. nih.gov Research in this area includes the synthesis of novel quinoline derivatives and screening them against various viruses. nih.gov
Research into Anticancer Potential of Derivatives
Derivatives of this compound have emerged as a promising class of compounds in anticancer research. rsc.org These molecules have been investigated for their ability to inhibit key enzymes and proteins that are overexpressed in tumor cells, thereby selectively targeting cancer metabolism and proliferation.
One major area of focus is the inhibition of the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme that is critical for cancer metabolism and is expressed in many human tumors. nih.gov By modulating PKM2, these compounds can disrupt the energy supply to cancer cells and induce cell death. For instance, a series of 8-quinolinesulfonamide derivatives were designed and synthesized, with compound 9a identified as a potent modulator of PKM2. nih.gov In vitro experiments confirmed that compound 9a reduces intracellular pyruvate levels in A549 lung cancer cells, impacts cell viability, and affects cell-cycle phase distribution. nih.govmdpi.com Notably, this compound showed greater cytotoxicity towards cancer cells than normal cells, indicating a high degree of selectivity. nih.govmdpi.com
Another significant target for these derivatives is the family of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and hCA XII. nih.gov These enzymes are overexpressed in many hypoxic solid tumors and play a role in acidifying the tumor microenvironment, which facilitates invasion and metastasis. biorxiv.org A series of quinoline-based benzenesulfonamides were developed as potent carbonic anhydrase inhibitors. nih.gov Specifically, para-sulfonamide derivatives 13a-c and meta-sulfonamide derivative 11c displayed excellent inhibitory activity against hCA IX. nih.gov Compound 13b emerged as a particularly potent hCA IX inhibitor. nih.gov
Furthermore, quinoline-based sulfonamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In a study focused on pancreatic cancer, N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were synthesized. benthamscience.com Compound 3b , which contains a 4-methyl phenyl group, demonstrated significant cytotoxicity against the PANC-1 cell line, with an IC50 value nearly four times lower than the standard drug cisplatin (B142131). benthamscience.com Compound 3h was found to induce apoptosis in 20.6% of CAPAN-1 cells. benthamscience.com Another study identified 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c ) as having high activity against amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines, with efficacies comparable to cisplatin and doxorubicin. nih.gov
Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values for various derivatives against different human cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 9a | A549 | Lung Carcinoma | 223.1 | mdpi.com |
| Compound 9a | C32 | Amelanotic Melanoma | 233.9 | mdpi.com |
| Compound 9a | COLO829 | Melanoma | 168.7 | mdpi.com |
| Compound 9a | MDA-MB-231 | Breast Adenocarcinoma | 273.5 | mdpi.com |
| Compound 9a | U87-MG | Glioblastoma | 339.7 | mdpi.com |
| Compound 3b | PANC-1 | Pancreatic Cancer | Significantly more potent than cisplatin | benthamscience.com |
| Compound 3f | PANC-1 | Pancreatic Cancer | Two-fold more potent than cisplatin | benthamscience.com |
| Compound 3c | C-32 | Amelanotic Melanoma | Comparable to cisplatin/doxorubicin | nih.gov |
| Compound 3c | MDA-MB-231 | Breast Adenocarcinoma | Comparable to cisplatin/doxorubicin | nih.gov |
| Compound 3c | A549 | Lung Adenocarcinoma | Comparable to cisplatin/doxorubicin | nih.gov |
Neurotherapeutic Applications and Cognitive Decline Research through Derivatives
The scaffold of this compound is also instrumental in developing multi-targeting agents for neurodegenerative disorders like Alzheimer's disease (AD). nih.govnih.gov Alzheimer's is a multifactorial disease characterized by a decline in neurotransmitter levels, particularly acetylcholine (B1216132) (ACh). nih.gov Therefore, inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. nih.gov Additionally, monoamine oxidase (MAO) enzymes are implicated in the pathogenesis of AD, making them another important target. nih.gov
A series of novel quinoline-sulfonamides (a1–18 ) were designed and synthesized as dual inhibitors of both cholinesterases and monoamine oxidases. rsc.orgnih.gov The in vitro results demonstrated that several of these compounds were potent inhibitors of these enzymes. rsc.orgnih.gov For example, compound a6 showed an IC50 value of 1.10 µM for AChE, while compound a11 had an IC50 of 0.58 µM for BChE. rsc.org For the monoamine oxidases, compound a5 was the most potent against MAO-A with an IC50 of 0.59 µM, and compound a12 was the most effective against MAO-B with an IC50 of 0.47 µM. rsc.org Kinetic studies revealed that these compounds act as competitive inhibitors. nih.gov These findings suggest that such derivatives could be promising multifunctional candidates for the treatment of Alzheimer's disease. rsc.orgnih.gov
Inhibitory Activity of Quinoline-8-sulfonamide Derivatives against Neuro-Enzymes
This table presents the half-maximal inhibitory concentration (IC50) values of selected derivatives against key enzymes implicated in cognitive decline.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| a5 | MAO-A | 0.59 ± 0.04 | rsc.orgnih.gov |
| a12 | MAO-B | 0.47 ± 0.03 | rsc.orgnih.gov |
| a11 | BChE | 0.58 ± 0.05 | rsc.orgnih.gov |
| a6 | AChE | 1.10 ± 0.77 | rsc.orgnih.gov |
Ligand Design and Analysis of Protein-Ligand Interactions
The development of effective therapeutic agents relies heavily on understanding how a ligand (a potential drug molecule) interacts with its protein target at a molecular level. This compound derivatives have been the subject of extensive computational studies, such as molecular docking and molecular dynamics, to elucidate their binding modes. nih.govnih.gov
In the context of anticancer research, molecular docking studies of 8-quinolinesulfonamide derivatives with the enzyme PKM2 have been performed. nih.gov These studies helped in designing a series of derivatives containing a 1,2,3-triazole moiety, which was predicted to enhance the stability of the ligand-protein complex compared to reference compounds. mdpi.comnih.gov For the potent derivative 9a , docking analysis revealed several key interactions. The quinoline system was found to interact with residues Phe26, Leu27, Met30, and Leu394, while the sulfonamide group formed hydrogen bonds with Leu353 and Tyr390. nih.gov The added triazole ring formed a hydrogen bond with Lys311, demonstrating the successful rational design of the ligand. nih.gov
Similarly, for neurotherapeutic applications, molecular docking has provided insights into how quinoline-sulfonamide derivatives bind to MAO and cholinesterase enzymes. nih.govrsc.org For the MAO-A enzyme, the most potent compound, a5 , was shown to form hydrogen bonds between the oxygen of its sulfonamide group and the amino acid residues TYR69 and ALA68. rsc.org The phenyl and quinoline rings of the compound engaged in π-π and π-alkyl interactions with TYR407 and MET445. rsc.org For the MAO-B enzyme, the most potent inhibitor, a12 , formed a π-sulfur interaction between the sulfur of the sulfonamide and TYR69. rsc.org
In another study focusing on disrupting the MTDH-SND1 protein-protein interaction for cancer therapy, a derivative, C8 , was synthesized from this compound. acs.org Molecular docking suggested that transforming a benzene (B151609) ring into a quinoline ring could increase π-π stacking interactions within the hydrophobic pocket of the SND1 protein. acs.org The sulfonamide structure was deemed essential for maintaining activity, forming hydrogen bonds with residues N281 and R255. acs.org
Key Protein-Ligand Interactions for this compound Derivatives
This table outlines the specific molecular interactions observed between various derivatives and their protein targets through computational analysis.
| Derivative | Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Compound 9a | PKM2 | Phe26, Leu27, Met30, Leu394 | Interaction with quinoline system | nih.gov |
| Compound 9a | PKM2 | Leu353, Tyr390 | Hydrogen bond with sulfonamide | nih.gov |
| Compound 9a | PKM2 | Lys311 | Hydrogen bond with triazole ring | nih.gov |
| Compound a5 | MAO-A | TYR69, ALA68 | Hydrogen bond with sulfonamide | rsc.org |
| Compound a5 | MAO-A | TYR407, MET445 | π-π and π-alkyl interactions | rsc.org |
| Compound a12 | MAO-B | TYR69 | π-sulfur interaction | rsc.org |
| Compound C8 | SND1 | N281, R255 | Hydrogen bond with sulfonamide | acs.org |
| Compound C8 | SND1 | H279 | π-π stacking | acs.org |
Structure Activity Relationship Sar and Computational Studies of Quinoline 8 Sulfonyl Chloride Derivatives
Impact of Substituent Effects on Nuclear Magnetic Resonance (NMR) Chemical Shifts
The electronic environment of the quinoline (B57606) ring system is sensitive to the placement of substituents, a phenomenon that can be quantitatively observed through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) in quinoline-8-sulfonyl chloride derivatives are influenced by the electronic effects of various functional groups attached to the quinoline core.
Studies on positional isomers of N,N-dimethylsulfamoylquinolines, which are derivatives of this compound, have utilized 1D and 2D NMR techniques to assign all ¹H and ¹³C signals. nih.gov By comparing these spectra to that of the parent quinoline molecule, the substituent-induced chemical shifts (ΔδH and ΔδC) were determined. It was found that the sulfamoyl group affects the chemical shifts in both the pyridine (B92270) and the benzene (B151609) rings of the quinoline system. nih.gov This indicates that the electronic influence of the substituent is transmitted throughout the bicyclic structure. nih.gov
The position of a substituent is a critical, though not sole, determinant of inter- and intramolecular interactions that affect NMR chemical shifts. uncw.edu For instance, concentration-dependent ¹H NMR studies are employed to investigate π-π stacking interactions. uncw.eduuncw.edu Unusual concentration-dependent chemical shift changes in the non-exchangeable protons of quinolines are attributed to dipole-dipole and π-π interactions between molecules in solution. uncw.eduuncw.edu By synthesizing and analyzing various quinoline monomers and dimers substituted at different positions (such as the 6 and 8 positions), researchers can compare the concentration-dependent chemical shifts of their aromatic protons to understand these stacking phenomena. uncw.eduuncw.edu
In related heterocyclic systems, such as 2,2-dimethylchroman-4-one (B181875) derivatives, substituents attached to the phenyl moiety were found to have a negligible effect on the chemical shifts of adjacent methylene (B1212753) and methyl groups. mdpi.com However, a clear "normal" substituent effect was observed for the ¹³C chemical shift of the carbonyl group when substituents were in the 7-position, with a deshielding effect seen when moving from electron-releasing to electron-withdrawing groups. mdpi.com This highlights that the transmission of electronic effects is highly dependent on the specific position and the nature of the scaffold. mdpi.com
Table 1: Impact of Substituents on 13C NMR Chemical Shifts in Chroman-4-one Derivatives (Series 2)
| Substituent (R at position 7) | Carbonyl Carbon (C-4) Chemical Shift (ppm) |
|---|---|
| -NMe₂ | 190.9 |
| -Cl | 201.3 |
| -NO₂ | 195.0 |
Data sourced from a study on substituted 2,2-dimethylchroman-4-one derivatives, illustrating the electronic effect on a carbonyl group, which can be analogous to effects in other heterocyclic systems. mdpi.com
Molecular Docking and Dynamics Simulations in Ligand Design and Optimization
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of this compound derivatives to biological targets. These methods are instrumental in designing and optimizing new therapeutic agents by providing insights into ligand-protein interactions at the atomic level. doi.orgnih.govnih.gov
In the design of novel antivirals, a series of quinoline derivatives were synthesized and evaluated. doi.org Molecular docking and MD simulations were performed on the active site of targets like the Respiratory Syncytial Virus (RSV) G glycoproteins and the Yellow Fever Virus (YFV) Mtase enzyme. doi.org The simulations illustrated the formation of stable ligand-protein complexes for all tested compounds, a crucial step in predicting their potential efficacy. doi.org Similarly, in the search for inhibitors of the SARS-CoV-2 main protease (Mpro), docking studies of quinoline derivatives at an allosteric site showed stable complex formation. nih.govresearchgate.net These studies revealed key interactions, such as hydrogen bonds with conserved amino acids like His41, His164, and Glu166, and π-interactions with His41. nih.govresearchgate.net
For the development of anticancer agents, quinoline-8-sulfonamide (B86410) derivatives have been designed as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.gov Molecular docking and dynamics were used to design a series of compounds, leading to the identification of a potent modulator. nih.gov The introduction of a 1,2,3-triazole moiety was hypothesized to enhance the stabilization of the ligand-receptor complex through additional interactions, a theory supported by the docking results. nih.gov In another study targeting cancer, docking simulations of a quinolone derivative (8i) into the DNA-topoisomerase I complex revealed extensive interactions, including six hydrogen bonds and multiple π-π interactions, suggesting a strong binding affinity. jst.go.jp
MD simulations further refine the understanding of these interactions over time. For a quinoline derivative (compound 5) targeting the SARS-CoV-2 protease, MD simulations analyzed conformational stability, residue flexibility, and binding free energy, showing stability comparable to a reference drug. nih.govresearchgate.net The analysis confirmed a large number of intermolecular hydrogen bonds, validating the initial docking results and indicating a strong and stable interaction with the target protein. nih.govresearchgate.net
Table 2: Summary of Molecular Docking Results for Quinoline Derivatives Against Various Targets
| Compound/Derivative | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) | Predicted Interactions |
|---|---|---|---|---|
| Quinoline-sulfonamide (a5) | MAO-A | TYR69, ALA68, TYR407, MET445, GLY66 | -10.40 | Hydrogen Bonding, π-π, π-alkyl, π-amide |
| Quinoline-sulfonamide (a4) | MAO-B | LEU171, GLY434, TYR60 | -10.57 | Hydrogen Bonding |
| Quinolone Derivative (8i) | Topoisomerase I-DNA | LYS751, ARG364, TGP11, LYS532 | Not Specified | Hydrogen Bonding, Cation-π, π-π Stacking |
| Quinoline Derivative (5) | SARS-CoV-2 Mpro | His41, His164, Glu166, Tyr54, Asp187 | Not Specified | Hydrogen Bonding, π-interaction |
Data compiled from various studies on quinoline derivatives. nih.govresearchgate.netjst.go.jprsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR has been effectively used to understand the structural requirements for inhibiting specific enzymes.
A notable QSAR study was conducted on a series of aromatic and heterocyclic sulfonamides containing the quinoline-8-sulfonyl moiety, which were investigated as topical carbonic anhydrase (CA) inhibitors for potential use as antiglaucoma agents. nih.gov Carbonic anhydrase exists in several isoforms (e.g., CA I, CA II, and CA IV), and inhibitors often show varying potency against them. nih.gov
In this study, the biological activity of the compounds against three CA isozymes was correlated with a topological descriptor known as the first-order valence connectivity index (¹χv). nih.gov This index encodes information about the size, shape, and branching of a molecule. The QSAR models developed using this index, along with specific indicator parameters, yielded excellent results for all three isozymes. nih.gov This indicates a strong correlation between the molecular topology described by ¹χv and the inhibitory activity of these quinoline-8-sulfonyl derivatives against carbonic anhydrase. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective inhibitors.
Analysis of Intermolecular and Intramolecular Interactions in Derivatives (e.g., Hydrogen Bonding, π–π Stacking)
The three-dimensional structure, crystal packing, and solution-phase behavior of this compound derivatives are heavily influenced by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. uncw.edursc.org
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) derived from this compound is a potent hydrogen bond donor and acceptor. In the solid state, the sulfamoyl –NH₂ group can participate in intermolecular hydrogen bonding with the sulfonamide oxygen and the quinoline nitrogen atoms. researchgate.net For example, in the crystal structure of quinoline-2-sulfonamide, molecules are linked into dimers through pairs of N—H···N hydrogen bonds. researchgate.net In other sulfonamide derivatives, intramolecular hydrogen bonds can form between the sulfonamide NH and a nearby acceptor atom, such as a carbonyl oxygen, creating a stable six-membered ring. nih.gov The ability of the 1,2,3-triazole heterocycle, often incorporated into derivatives, to form hydrogen bonds is also significant for modulating bioavailability and binding to molecular targets. nih.gov
These non-covalent forces are fundamental to the supramolecular chemistry of quinoline derivatives, dictating their physical properties and their ability to interact effectively with biological macromolecules. uncw.edursc.org
Table 3: Common Non-Covalent Interactions in this compound Derivatives
| Interaction Type | Description | Key Moieties Involved | Significance |
|---|---|---|---|
| Hydrogen Bonding | Formation of bonds between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., N, O). Can be intermolecular or intramolecular. | Sulfonamide (-SO₂NH-), Quinoline Nitrogen, Carbonyl Oxygen, Triazole Nitrogen | Stabilizes protein-ligand complexes; influences crystal packing and solubility. rsc.orgresearchgate.netnih.govnih.gov |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Quinoline ring, Phenyl rings, Aromatic amino acid residues (Tyr, Trp, His) | Governs self-association in solution; contributes to binding affinity in protein active sites. uncw.eduuncw.edursc.org |
| Cation-π Interaction | Electrostatic interaction between a cation (e.g., protonated amine) and the face of an electron-rich π system. | Protonated amino acids (Lys, Arg), Quinoline ring | Strong, specific interaction contributing to high-affinity binding in biological targets. jst.go.jp |
| Dipole-Dipole Interactions | Forces between polar molecules. | Quinoline ring system, polar substituents | Influences molecular conformation and aggregation in solution. uncw.eduuncw.edu |
Analytical Methodologies for Characterization and Purity Assessment in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, High-Resolution Mass Spectrometry)
The definitive identification of Quinoline-8-sulfonyl chloride relies on a combination of spectroscopic methods that provide detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are employed. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The aromatic region of the spectrum is particularly informative, showing distinct signals for the protons on the quinoline (B57606) ring system. Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, including those of the quinoline core and the sulfonyl chloride group. acs.orgacs.org
High-Resolution Mass Spectrometry (HRMS) is another critical tool that provides the exact molecular weight of the compound, allowing for the determination of its elemental composition. nih.gov Techniques like Electrospray Ionization (ESI) are often used to generate ions from the sample, which are then analyzed by the mass spectrometer. nih.gov The high accuracy of HRMS can confirm the molecular formula of this compound, which is C₉H₆ClNO₂S. nist.gov The NIST WebBook provides mass spectral data for this compound, which can be used as a reference. nist.gov
Infrared (IR) spectroscopy can also be utilized to identify the presence of specific functional groups. The characteristic absorption bands for the sulfonyl chloride (S=O) and the aromatic C-H and C=C bonds of the quinoline ring would be evident in the IR spectrum. nist.gov
Chromatographic Methods for Reaction Monitoring and Purification (e.g., Thin Layer Chromatography)
Chromatographic techniques are indispensable for monitoring the progress of reactions involving this compound and for the subsequent purification of the product.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method used to qualitatively monitor the progress of a chemical reaction. ijpsr.comyoutube.com By spotting the reaction mixture on a TLC plate (typically coated with silica (B1680970) gel) and developing it with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product. acs.orgnih.gov The separated spots can be visualized under UV light (254 nm) or by using staining agents. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and helps in its identification. youtube.com
For the purification of this compound on a larger scale, column chromatography is often employed. nih.gov This technique works on the same principle as TLC but allows for the separation of larger quantities of material. The crude product is loaded onto a column packed with a stationary phase (like silica gel), and a solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the components at different rates, leading to their separation.
Purity Determination and Quality Control in Research Synthesis
Ensuring the high purity of this compound is crucial for its use in subsequent synthetic steps, as impurities can lead to unwanted side reactions and lower yields of the desired product. researchgate.net Several methods are used to assess the purity of the synthesized compound.
A common initial assessment of purity is the determination of the melting point . A pure crystalline solid will have a sharp and defined melting point range, whereas impurities will typically cause a depression and broadening of the melting point range. researchgate.net The literature melting point for this compound is 126-129 °C. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for purity assessment. google.com It provides a quantitative measure of the purity of a sample by separating the components of a mixture and detecting them as they elute from the column. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for the calculation of its percentage purity. google.com
In some cases, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, although care must be taken as sulfonyl chlorides can potentially degrade at the high temperatures used in GC analysis, which could lead to inaccurate purity readings. researchgate.net
For quality control in a research setting, a combination of these techniques is often used. For instance, a researcher might use TLC for rapid reaction monitoring, followed by column chromatography for purification, and then confirm the structure and assess the final purity using NMR, HRMS, and HPLC. Commercial suppliers of this compound typically provide a certificate of analysis that includes the purity determined by a specific method, often stated as a percentage (e.g., 98%). sigmaaldrich.com
Ultimately, the choice of analytical methods depends on the specific requirements of the research and the available instrumentation. The goal is to have a well-characterized and sufficiently pure sample of this compound to ensure the success of subsequent synthetic endeavors.
Considerations for Handling and Research Safety Protocols
Reactivity and Stability Profile in Laboratory Environments
Quinoline-8-sulfonyl chloride is a stable compound under normal laboratory conditions. thermofisher.com However, it is sensitive to moisture and should be handled under an inert atmosphere. thermofisher.comfishersci.com The compound is water-reactive and may be corrosive to metals. thermofisher.comtcichemicals.com Incompatible products, excess heat, and exposure to moist air or water should be avoided. thermofisher.com Thermal decomposition can lead to the release of irritating gases and vapors. thermofisher.comfishersci.com
Table 1: Stability and Reactivity Data
| Parameter | Value |
|---|---|
| Stability | Stable under normal conditions. thermofisher.com |
| Moisture Sensitivity | Moisture sensitive. thermofisher.comfishersci.com |
| Hazardous Reactions | None under normal processing. thermofisher.com |
| Hazardous Polymerization | Does not occur. thermofisher.com |
| Conditions to Avoid | Incompatible products, excess heat, exposure to moist air or water. thermofisher.com |
Recommended Precautions for Safe Handling in Research Settings
Safe handling of this compound requires strict adherence to the following precautions:
Do not breathe dust, fume, gas, mist, vapors, or spray. fishersci.comfishersci.com
Wash face, hands, and any exposed skin thoroughly after handling. fishersci.comfishersci.com
Use only outdoors or in a well-ventilated area. fishersci.comfishersci.com
Avoid contact with skin, eyes, or clothing. thermofisher.comfishersci.com
Do not ingest. fishersci.com If swallowed, seek immediate medical assistance. fishersci.com
Handle under an inert atmosphere. thermofisher.comfishersci.com
Keep containers tightly closed in a dry, cool, and well-ventilated place. thermofisher.comfishersci.com
Store in a corrosives area. thermofisher.comfishersci.com
Store under an inert atmosphere and protect from moisture. thermofisher.comfishersci.com
Personal Protective Measures and Laboratory Best Practices
To ensure personal safety, the following personal protective equipment (PPE) and laboratory practices are recommended:
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. biosynth.com
Skin Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure. fishersci.combiosynth.com
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. fishersci.com
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. fishersci.com Wash contaminated clothing before reuse. fishersci.combiosynth.com
Engineering Controls: Use only under a chemical fume hood. thermofisher.comfishersci.com Ensure that eyewash stations and safety showers are close to the workstation location. fishersci.com
Table 2: Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
|---|---|
| Eye/Face Protection | Safety glasses with side-shields, goggles, or face shield. glentham.com |
| Skin Protection | Protective gloves and clothing. glentham.com |
| Respiratory Protection | Approved respirator. fishersci.com |
Future Research Directions and Therapeutic Advancement
Development of Novel and Green Synthetic Pathways for Quinoline-8-sulfonyl Chloride
The traditional synthesis of this compound and its subsequent derivatives often involves multi-step procedures and the use of hazardous reagents. nih.gov For instance, the synthesis of quinoline-8-sulfonamide (B86410) derivatives involves dissolving this compound in dichloromethane, followed by the addition of substituted amines and pyridine (B92270). nih.govrsc.org Another method involves the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid. nih.gov These methods, while effective, highlight the need for more environmentally friendly and efficient synthetic routes.
Exploration of New Biological Targets for Quinoline-8-sulfonyl Derivatives
Quinoline (B57606) derivatives have a long history of being investigated for a wide range of biological activities, including anticancer, anti-malarial, antibacterial, and anti-inflammatory properties. nih.govrsc.org The sulfonamide group, when attached to the quinoline core, further enhances its therapeutic potential. nih.gov Researchers are actively exploring new biological targets for these derivatives to address various diseases.
One promising area of investigation is their role as inhibitors of enzymes crucial for disease progression. For example, quinoline-8-sulfonamide derivatives have been designed and evaluated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.govresearchgate.net In silico and in vitro studies have identified compounds that can effectively modulate PKM2 activity, suggesting a potential therapeutic strategy for cancer. nih.govresearchgate.net Another target of interest is the Cdc25B protein phosphatase, which is involved in cell cycle regulation and is often overexpressed in tumors. nih.gov Modified quinoline-5,8-quinones have shown inhibitory activity against Cdc25B. nih.gov
Furthermore, the antiviral potential of quinoline derivatives is an active area of research. mdpi.com Given the broad spectrum of biological activities exhibited by quinolines, exploring their efficacy against various viral targets could lead to the development of new antiviral therapies. mdpi.com
Design and Synthesis of Multi-Targeting Therapeutic Agents
The concept of "one drug, multiple targets" has gained traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. rsc.org this compound derivatives are well-suited for the development of multi-target-directed ligands (MTDLs) due to the versatile nature of the quinoline scaffold and the ability to introduce various functional groups. nih.govrsc.org
Researchers are designing and synthesizing hybrid molecules that combine the quinoline-sulfonamide core with other pharmacophores to simultaneously modulate multiple biological targets. nih.govnih.gov For instance, quinoline-sulfonamides have been developed as multi-targeting agents for cognitive decline by inhibiting both monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes implicated in the pathology of Alzheimer's disease. nih.govrsc.org Similarly, hybrid systems containing quinoline, sulfonamide, acetylene (B1199291), and 1,2,3-triazole moieties are being investigated for their potential as multi-target anticancer and antibacterial agents. nih.gov This approach aims to enhance therapeutic efficacy and potentially reduce the development of drug resistance. rsc.org
Advancements in Structure-Based Drug Design and Computational Chemistry for Quinoline-8-sulfonyl Derivatives
Computational chemistry and structure-based drug design have become indispensable tools in modern drug discovery. researchgate.net These approaches are being increasingly applied to the design and optimization of quinoline-8-sulfonyl derivatives. mdpi.commdpi.com
Molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of these derivatives to their biological targets. nih.govresearchgate.netmdpi.com This allows for the rational design of more potent and selective inhibitors. For example, in silico studies were instrumental in identifying a quinoline-8-sulfonamide derivative as a potent modulator of PKM2. nih.govresearchgate.net Computational methods are also employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed compounds, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov
Machine learning models are also being developed to predict the biological activity of quinoline-sulfonamide derivatives, further accelerating the drug discovery process. mdpi.com These computational advancements, coupled with experimental validation, are paving the way for the development of next-generation therapeutic agents based on the this compound scaffold. mdpi.comnih.gov
Q & A
What are the standard synthetic routes for preparing quinoline-8-sulfonyl chloride, and how can reaction efficiency be quantified?
Category : Basic
Answer :
A common method involves nucleophilic substitution of ethyl 4-aminobenzoate with this compound in anhydrous dichloromethane, followed by NaOH-promoted hydrolysis to yield intermediates like MITA-004 . Efficiency is quantified by:
- Yield optimization : Molar ratios (e.g., 1:1.2 substrate:sulfonyl chloride) and reaction time (12–24 hours).
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progression.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient).
How should researchers characterize this compound derivatives to confirm structural identity and purity?
Category : Basic
Answer :
- Spectroscopic analysis : H/C NMR to verify sulfonyl group integration and aromatic proton environments.
- Purity assessment : HPLC (>98% purity threshold) with UV detection at 254 nm.
- Cross-validation : Compare melting points and spectral data with literature values .
What parameters should be optimized when scaling sulfonylation reactions involving this compound?
Category : Advanced
Answer :
- Solvent selection : Anhydrous DCM or THF to minimize hydrolysis.
- Temperature control : Maintain 0–5°C during sulfonylation to suppress side reactions.
- Stoichiometry : Use 1.5 equivalents of sulfonyl chloride for complete conversion .
- Workup : Neutralize excess reagent with ice-cold NaHCO to prevent decomposition.
How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved for novel derivatives?
Category : Advanced
Answer :
- Repeat experiments : Ensure consistency across multiple batches.
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Independent validation : Collaborate with specialized labs for high-resolution mass spectrometry (HRMS) .
What storage conditions are critical for maintaining this compound stability?
Category : Basic
Answer :
- Environment : Store in airtight containers under argon at −20°C.
- Moisture control : Use molecular sieves in storage vials.
- Shelf-life testing : Monitor purity via HPLC every 3 months .
How can analytical methods for quantifying this compound in reaction mixtures be validated?
Category : Advanced
Answer :
- Calibration curves : Prepare standards (0.1–10 mM) in relevant solvents.
- Reproducibility : Perform triplicate runs with ≤5% RSD (relative standard deviation).
- Detection limits : Establish LOD (limit of detection) and LOQ (limit of quantification) using signal-to-noise ratios .
What safety protocols are essential when handling this compound in laboratory settings?
Category : Basic
Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
What mechanistic studies can elucidate the reactivity of this compound in nucleophilic substitutions?
Category : Advanced
Answer :
- Kinetic studies : Monitor reaction rates under varying temperatures/pH.
- Computational modeling : DFT (density functional theory) to map transition states.
- Isotopic labeling : Use S-labeled reagents to trace sulfonate group transfer .
How can researchers address inconsistencies in reported synthetic yields across literature studies?
Category : Advanced
Answer :
- Systematic review : Extract data from peer-reviewed journals, excluding non-reproducible methods (e.g., incomplete experimental details).
- Meta-analysis : Compare yields under similar conditions (solvent, temperature, catalyst).
- Controlled replication : Repeat key studies with standardized protocols .
What strategies improve reproducibility when scaling up this compound-based syntheses?
Category : Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
